1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Structural Biology Chemical Synthesis Crystallography

SE1 is the validated tool compound for NF-κB and MAPK signaling research in microglial neuroinflammation. Unlike paeonol, its C5 bromine substitution and planar conformation enable simultaneous suppression of NO, PGE2, TNF-α, IL-1β, and IL-6 in activated BV-2 cells. For oncology, SE1 suppresses MMP-9 via upstream pathway modulation, providing a physiologically relevant invasion model. Synthesized in one high-yield step from inexpensive paeonol, SE1 delivers unmatched cost-efficiency for medicinal chemistry and SAR libraries. Procure authentic SE1 for target-specific, reproducible results.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 39503-61-2
Cat. No. B1230164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
CAS39503-61-2
Synonyms1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
BHMP-ethanone
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)OC)Br
InChIInChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
InChIKeyKFFNBIVASILHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (CAS 39503-61-2) Procurement Guide for Differentiated Bioactivity and Synthesis


1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, commonly referred to as SE1, is a brominated phenolic acetophenone with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . It is naturally derived from the sea horse Hippocampus kuda Bleeler and is also synthetically accessible via bromination of paeonol (2-hydroxy-4-methoxyacetophenone) [1]. The compound is recognized for its planar molecular conformation stabilized by an intramolecular O—H⋯O hydrogen bond, which contributes to its unique reactivity profile [2].

Why 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone Cannot Be Replaced by Unsubstituted Analogs


Substituting 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone with a simpler analog like paeonol or a differently substituted bromoacetophenone will fundamentally alter the experimental outcome. While paeonol, the non-brominated parent compound, exhibits broad anti-inflammatory activity, the introduction of the bromine atom at the C5 position and the specific substitution pattern in SE1 is critical for its distinct molecular interactions and downstream signaling effects [1]. The unique combination of the bromine, hydroxyl, and methoxy groups in a planar conformation dictates its specific binding affinity and its dual-mechanism inhibition profile, which is not observed with structurally related compounds [2]. Generic substitution will not yield the same validated, target-specific activity profile, making precise procurement essential for reproducible research.

Quantitative Differentiation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) from Analogs: An Evidence-Based Guide


Distinct Molecular Geometry and Conformational Stability

The molecular conformation of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone is uniquely stabilized by an intramolecular O—H⋯O hydrogen bond, resulting in a near-planar structure with a dihedral angle of only 3.6 (2)° between the ethanone group and the aromatic ring [1]. This is in contrast to the parent compound paeonol, which lacks this bromine atom and exhibits a different conformational profile and hydrogen-bonding network. This rigid, planar geometry is likely to influence its specific binding interactions with biological targets such as NF-κB and MMP-9 [2].

Structural Biology Chemical Synthesis Crystallography

Superior Synthetic Accessibility: A High-Yield, One-Step Route

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized in a single step from the readily available and inexpensive paeonol via bromination . This method achieves a quantitative yield in methylene chloride at room temperature, and a 60% yield in acetic acid . In contrast, the synthesis of related, more complex brominated building blocks, such as (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone (CAS 3286-93-9), requires multiple steps, including protection and oxidation, which lowers overall efficiency and increases cost .

Organic Synthesis Process Chemistry Building Blocks

Dual-Mechanism Biological Activity: NF-κB/MAPK Inhibition in Neuroinflammation

In LPS-activated murine BV-2 microglial cells, SE1 demonstrates a potent and unique ability to simultaneously inhibit multiple inflammatory mediators [1]. This dual blockade of NF-κB and MAPK signaling pathways is a specific and validated mechanism for SE1. While paeonol, its parent compound, also exhibits anti-inflammatory effects, its activity is often associated with scavenging free radicals and shows decreased efficacy with certain substitutions [2]. This indicates that the bromo substitution in SE1 confers a distinct mechanism and potentially enhanced potency in specific neuroinflammatory contexts.

Neuroinflammation Immunology Cell Signaling

Potent Inhibition of Tumor Metastasis Marker MMP-9 in Human Fibrosarcoma Cells

SE1 has been shown to potently inhibit MMP-9 activity in a dose-dependent manner in HT1080 human fibrosarcoma cells [1]. It suppresses PMA-induced MMP-9 gelatin digestion with an IC50 of approximately 10 μM, a potency that positions it as a valuable tool for studying tumor invasion and metastasis . While other MMP-9 inhibitors exist, SE1's dual mechanism of regulating both NF-κB and MAPK pathways to achieve this inhibition offers a distinct advantage over compounds that target MMP-9 directly or through a single upstream pathway [1].

Cancer Biology Metastasis Enzyme Inhibition

Recommended Procurement Scenarios for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)


Neuroinflammation and Microglial Activation Studies

Procure 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) for use as a validated tool compound in neuroscience research to dissect the roles of NF-κB and MAPK signaling pathways in microglial-mediated neuroinflammation. Its demonstrated ability to simultaneously suppress multiple pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β, IL-6) in LPS-activated BV-2 cells makes it a superior choice for models of neurodegenerative diseases, where broad-spectrum inhibition of microglial activation is a key therapeutic goal [1].

Cancer Metastasis and MMP-9 Pathway Research

For oncology research focused on tumor invasion and metastasis, SE1 should be prioritized as a pathway-specific inhibitor. Unlike direct MMP-9 catalytic inhibitors, SE1 suppresses MMP-9 expression by modulating upstream NF-κB and MAPK signaling. This provides a more physiologically relevant model for studying the regulation of MMP-9 in cancer progression, and is particularly suited for use in HT1080 fibrosarcoma and other MMP-9-expressing cell line models [2].

Cost-Effective Synthesis of Complex Brominated Building Blocks

Procurement of SE1 is recommended for synthetic chemistry workflows that require a brominated phenolic scaffold. Its high-yield, single-step synthesis from inexpensive paeonol provides a significant economic and logistical advantage over multi-step synthesis of similar complex brominated intermediates. This makes it an ideal starting material for the development of focused libraries of paeonol analogues or for use as a versatile building block in medicinal chemistry campaigns .

Structure-Activity Relationship (SAR) Studies on Paeonol Derivatives

SE1 is an essential reference compound for any SAR study investigating the impact of halogen substitution on the bioactivity of paeonol. Its distinct, well-characterized planar conformation (dihedral angle of 3.6°) and dual-mechanism activity profile provide a robust baseline for comparing the effects of other substitutions (e.g., chloro, iodo, or alkyl chains) on anti-inflammatory or anti-cancer potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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